Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- Valine, N-(trifluoroacetyl)-, sec-butyl ester, L-
Brand Name: Vulcanchem
CAS No.: 16974-92-8
VCID: VC21067587
InChI: InChI=1S/C11H18F3NO3/c1-5-7(4)18-9(16)8(6(2)3)15-10(17)11(12,13)14/h6-8H,5H2,1-4H3,(H,15,17)/t7?,8-/m0/s1
SMILES: CCC(C)OC(=O)C(C(C)C)NC(=O)C(F)(F)F
Molecular Formula: C11H18F3NO3
Molecular Weight: 269.26 g/mol

Valine, N-(trifluoroacetyl)-, sec-butyl ester, L-

CAS No.: 16974-92-8

Cat. No.: VC21067587

Molecular Formula: C11H18F3NO3

Molecular Weight: 269.26 g/mol

* For research use only. Not for human or veterinary use.

Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- - 16974-92-8

Specification

CAS No. 16974-92-8
Molecular Formula C11H18F3NO3
Molecular Weight 269.26 g/mol
IUPAC Name butan-2-yl (2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate
Standard InChI InChI=1S/C11H18F3NO3/c1-5-7(4)18-9(16)8(6(2)3)15-10(17)11(12,13)14/h6-8H,5H2,1-4H3,(H,15,17)/t7?,8-/m0/s1
Standard InChI Key BXZLFWSHYCWSSH-MQWKRIRWSA-N
Isomeric SMILES CCC(C)OC(=O)[C@H](C(C)C)NC(=O)C(F)(F)F
SMILES CCC(C)OC(=O)C(C(C)C)NC(=O)C(F)(F)F
Canonical SMILES CCC(C)OC(=O)C(C(C)C)NC(=O)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator